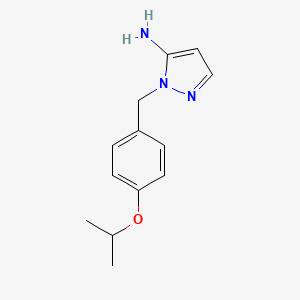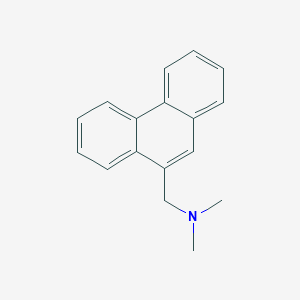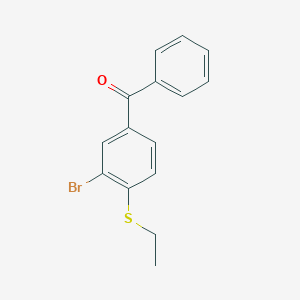
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its multi-ring structure with attached cyano and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzanthracene derivatives, followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzanthracene derivatives, quinones, and reduced forms of the compound.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying PAH behavior and reactions.
Biology: It is used in studies related to carcinogenesis and mutagenesis, given its structural similarity to known carcinogens.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s cyano group plays a crucial role in its reactivity, influencing its binding affinity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): Known for its carcinogenic properties and widely used in cancer research.
Benz(a)anthracene: A simpler PAH without the cyano and methyl groups, also studied for its carcinogenic potential.
Benzo(a)pyrene: Another PAH with significant research interest due to its strong carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is unique due to the presence of both cyano and methyl groups, which significantly alter its chemical reactivity and biological interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
63018-68-8 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
7,12-dimethylbenzo[a]anthracene-8-carbonitrile |
InChI |
InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3 |
Clé InChI |
SKUYSBCTPIYMFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
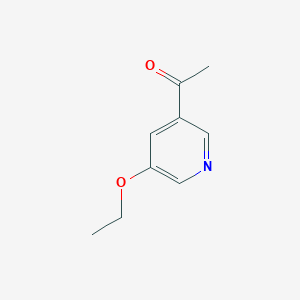
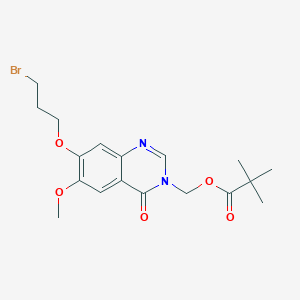
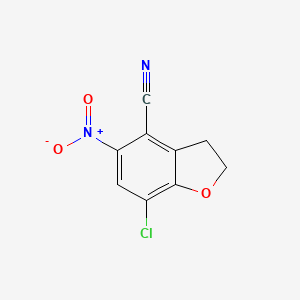
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

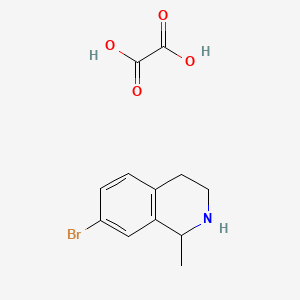
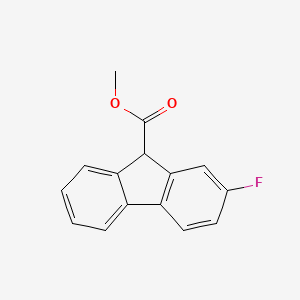
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
